molecular formula C21H24ClF2N3O2 B2723374 1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide CAS No. 2034333-90-7

1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2723374
CAS No.: 2034333-90-7
M. Wt: 423.89
InChI Key: YRDXPWXXUWRPNT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H24ClF2N3O2 and its molecular weight is 423.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Agents : Compounds incorporating 1,2,4-oxadiazole and similar heterocyclic moieties have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a piperazine nucleus were synthesized and shown moderate activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

  • Anticancer Properties : A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for anticancer activity against various cancer cell lines, demonstrating moderate to excellent anticancer activity compared to etoposide, a reference drug (Ravinaik et al., 2021).

  • Anticonvulsant Activity : Research on enaminones, including compounds with structures analogous to the query chemical, has explored their potential anticonvulsant properties. Studies have focused on understanding their structure-activity relationships to develop safer antiepileptic drugs (Scott et al., 1993).

Chemical Synthesis and Characterization

  • Synthesis Techniques : The synthesis of 1,3,4-oxadiazoles and related compounds often involves novel strategies that can offer insights into the development of drugs with improved efficacy and safety profiles. For example, the synthesis of 1,3,4-oxadiazoles from trichoroacetoamidoxime in one pot showcases a method that could be applicable to a wide range of pharmaceutical and agrochemical products (Bretanha et al., 2009).

Potential Antitubercular Agents

  • Antitubercular Screening : The study of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed promising lead molecules with significant activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of oxadiazole derivatives in treating tuberculosis (Nayak et al., 2016).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClF2N3O2/c22-16-5-3-15(4-6-16)20(9-1-2-10-20)19(28)25-13-17-26-18(27-29-17)14-7-11-21(23,24)12-8-14/h3-6,14H,1-2,7-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXPWXXUWRPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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